1-Chloro-2-(cyclopentyloxy)-3-fluoro-5-nitrobenzene
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Overview
Description
1-Chloro-2-(cyclopentyloxy)-3-fluoro-5-nitrobenzene is an organic compound characterized by a benzene ring substituted with chlorine, cyclopentyloxy, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(cyclopentyloxy)-3-fluoro-5-nitrobenzene can be synthesized through a multi-step process involving the introduction of each substituent group onto the benzene ring. One common method involves the nitration of a suitable precursor, followed by halogenation and etherification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes with stringent control over reaction parameters to ensure consistency and quality. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(cyclopentyloxy)-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyloxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-chloro-2-(cyclopentyloxy)-3-fluoro-5-aminobenzene.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-Chloro-2-(cyclopentyloxy)-3-fluoro-5-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(cyclopentyloxy)-3-fluoro-5-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that may include binding to active sites, altering enzyme activity, or modulating signal transduction processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-Chloro-2-(cyclopentyloxy)-3-fluoro-4-nitrobenzene
- 1-Chloro-2-(cyclopentyloxy)-3-fluoro-5-methylbenzene
- 1-Chloro-2-(cyclopentyloxy)-3-fluoro-5-aminobenzene
Uniqueness: 1-Chloro-2-(cyclopentyloxy)-3-fluoro-5-nitrobenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-chloro-2-cyclopentyloxy-3-fluoro-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO3/c12-9-5-7(14(15)16)6-10(13)11(9)17-8-3-1-2-4-8/h5-6,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEIEIPOPOUIOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2Cl)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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